1-(Pyridin-2-yl)cyclobutanecarbonitrile
Overview
Description
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular formula of “1-(Pyridin-2-yl)cyclobutanecarbonitrile” is C10H10N2 . The molecular weight is 158.2 g/mol .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis
The boiling point of “1-(Pyridin-2-yl)cyclobutanecarbonitrile” is 319.924°C at 760 mmHg . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1'-indenes]
The compound is used in the synthesis of indolyl-tethered spiro[cyclobutane-1,1'-indenes] through cascade reactions with alkynyl cyclobutanols. This method is notable for its high chemo- and regioselectivity, and the products can be further derivatized efficiently (Xu et al., 2021).
Creation of Tetrapyridyl Tetrahydropyrrolopyrrolones
The compound is involved in the synthesis of complex molecules like tetrapyridyl tetrahydropyrrolopyrrolones, demonstrating its role in creating novel molecules with potential applications in various fields (Gao et al., 2022).
Development of Pyridine Derivatives
It serves as a starting point for creating a range of novel pyridine and fused pyridine derivatives, with implications for antimicrobial and antioxidant activities (Flefel et al., 2018).
Sensor Applications
- Fluorescent Sensor for Metal Ions: It's used in the design of chemosensors for selective detection of metal ions like Zn2+, demonstrating its importance in the development of sensitive and selective detection tools (Li et al., 2012).
Pharmaceutical and Biological Research
Antibacterial Activity
Certain derivatives exhibit significant antibacterial activity, highlighting its potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Inhibitors for SARS-CoV-2 RdRp
Azafluorene derivatives of the compound have been studied as inhibitors for SARS-CoV-2 RdRp, indicating its relevance in antiviral drug development (Venkateshan et al., 2020).
Photophysical Research
- Photoreactivity Studies: Its derivatives have been explored for photoreactivity, contributing to our understanding of photochemical processes and potentially leading to the development of photo-responsive materials (Cermola et al., 2009).
Coordination Chemistry and Material Science
- Synthesis of Coordination Compounds: The compound is used in the synthesis of transition metal-cyanopyridine polymers, which have applications in luminescent materials and coordination chemistry (Chen et al., 2011).
Future Directions
The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has been explored, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that “1-(Pyridin-2-yl)cyclobutanecarbonitrile” and related compounds may have potential applications in the development of new drugs .
properties
IUPAC Name |
1-pyridin-2-ylcyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h1-2,4,7H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIERJKUZAYDTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681046 | |
Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)cyclobutanecarbonitrile | |
CAS RN |
485828-46-4 | |
Record name | 1-(2-Pyridinyl)cyclobutanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485828-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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